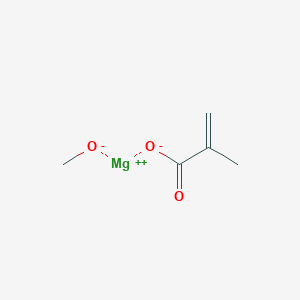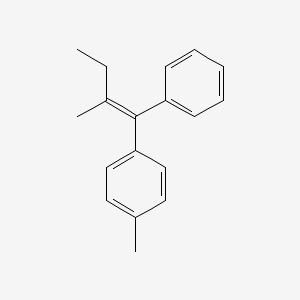
p-(2-Methyl-1-phenyl-1-butenyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-149-2, also known as Sodium Dodecyl Sulfate, is an anionic surfactant commonly used in laboratory and industrial applications. It is known for its ability to disrupt cell membranes and denature proteins, making it a valuable tool in biochemical research and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Dodecyl Sulfate is typically synthesized through the sulfonation of dodecyl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete conversion of dodecyl alcohol to the sulfate ester.
Industrial Production Methods
In industrial settings, Sodium Dodecyl Sulfate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of dodecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final powdered form.
Chemical Reactions Analysis
Types of Reactions
Sodium Dodecyl Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form dodecyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can react with Sodium Dodecyl Sulfate under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Dodecyl alcohol.
Substitution: Various substituted sulfates depending on the nucleophile used.
Scientific Research Applications
Sodium Dodecyl Sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a detergent in the preparation of micelles for studying chemical reactions.
Biology: Employed in cell lysis buffers to extract proteins and nucleic acids from cells.
Medicine: Utilized in the formulation of pharmaceuticals and personal care products.
Industry: Used in the production of detergents, emulsifiers, and foaming agents.
Mechanism of Action
Sodium Dodecyl Sulfate exerts its effects by disrupting the lipid bilayer of cell membranes, leading to cell lysis. It also denatures proteins by binding to their hydrophobic regions, causing them to unfold and lose their native structure. This disruption of cellular components makes it an effective tool in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Sodium Lauryl Ether Sulfate: Similar in structure but contains ether linkages.
Ammonium Lauryl Sulfate: Similar surfactant properties but different cation.
Sodium Myreth Sulfate: Contains ethoxylated chains, making it milder.
Uniqueness
Sodium Dodecyl Sulfate is unique due to its strong surfactant properties and ability to denature proteins effectively. Its high solubility in water and compatibility with various biochemical assays make it a preferred choice in research and industrial applications.
Properties
CAS No. |
94158-76-6 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-4-15(3)18(16-8-6-5-7-9-16)17-12-10-14(2)11-13-17/h5-13H,4H2,1-3H3/b18-15+ |
InChI Key |
LNJCJKLAEPHDJQ-OBGWFSINSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C)/C |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


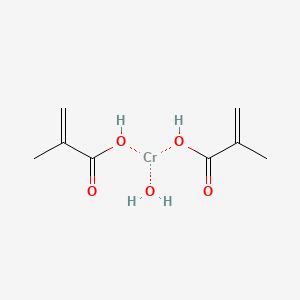
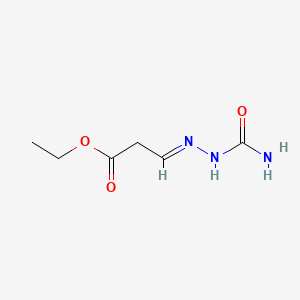
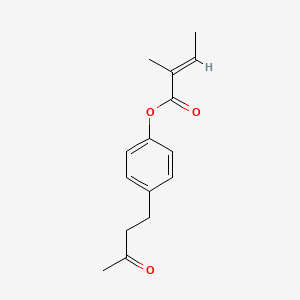
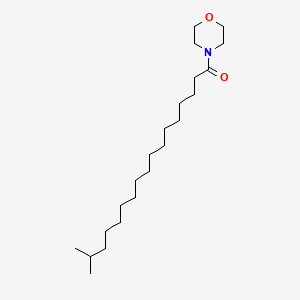
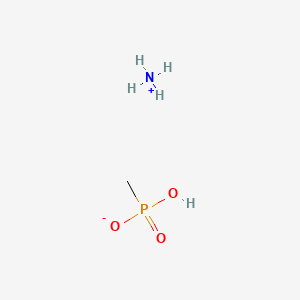
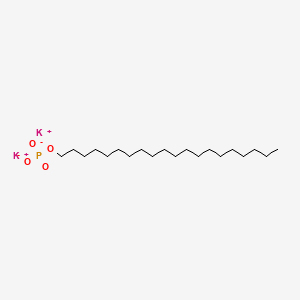

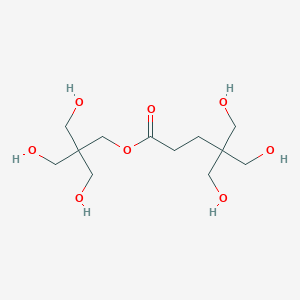
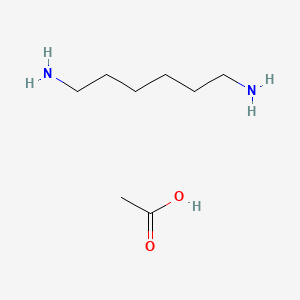
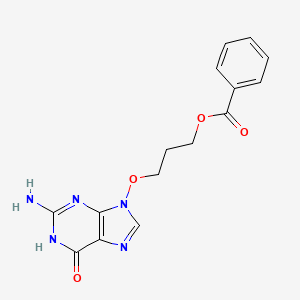
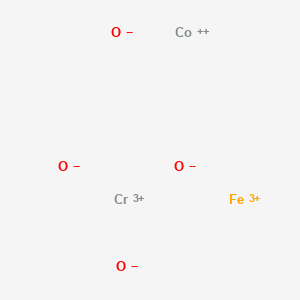
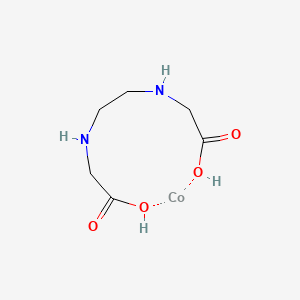
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
